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molecular formula C5H5ClO2S2 B8717099 4-Methylthiophene-3-sulfonyl chloride CAS No. 88100-85-0

4-Methylthiophene-3-sulfonyl chloride

Cat. No. B8717099
M. Wt: 196.7 g/mol
InChI Key: MRPVZLLLSNFAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04645529

Procedure details

To 34 g of lithium 4-methyl-3-thiophenesulfinate in 220 ml of water cooled to 10° C. was added a suspension of 26.7 g of N-chlorosuccinimide in 80 ml of 2-propanol portionwise during 5 minutes. An additional 75 ml of 2-propanol was added to dissolve the reagents and the mixture was stirred for 70 minutes at 20° C. A large excess (1 liter) of water was then added and the mixture was extracted with methylene chloride 3 times. The methylene chloride portions were combined, dried over sodium sulfate and the solvent removed in vacuo to yield 4-methyl-3-thiophenesulfonyl chloride. This product was dissolved in 100 ml of tetrahydrofuran and 70 ml of concentrated aqueous ammonia was then added, and the mixture stirred overnight. Concentration of the resultant solution in vacuo and dilution of the residue with water yielded a solid which was filtered, washed with water and stirred with hot 1-chlorobutane, cooled and filtered to yield 14 g of the desired solid compound, m.p. 73°-85°.
Name
lithium 4-methyl-3-thiophenesulfinate
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([S:7]([O-:9])=[O:8])=[CH:4][S:5][CH:6]=1.[Li+].[Cl:11]N1C(=O)CCC1=O>O.CC(O)C>[CH3:1][C:2]1[C:3]([S:7]([Cl:11])(=[O:9])=[O:8])=[CH:4][S:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
lithium 4-methyl-3-thiophenesulfinate
Quantity
34 g
Type
reactant
Smiles
CC=1C(=CSC1)S(=O)[O-].[Li+]
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
26.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 70 minutes at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reagents
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
CC=1C(=CSC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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